Introduction: Unveiling a Versatile Heterocyclic Building Block
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 3-(Furan-2-yl)aniline for Advanced Research and Development
In the landscape of modern synthetic chemistry, the strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of innovation. 3-(Furan-2-yl)aniline emerges as a compound of significant interest, embodying this principle by integrating the electron-rich furan ring with the versatile aniline moiety. This unique structural arrangement provides a platform for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules.[1]
The furan nucleus is a key component in numerous bioactive compounds and approved pharmaceuticals, known to impart a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] It often serves as a bioisostere for phenyl rings, a substitution that can enhance metabolic stability and modulate drug-receptor interactions.[2][3] Simultaneously, the aniline fragment offers a reactive handle for a multitude of chemical transformations, allowing for the systematic fine-tuning of a molecule's physicochemical and pharmacological profile. This guide provides a comprehensive technical overview of 3-(Furan-2-yl)aniline, tailored for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential.
Compound Identification and Physicochemical Properties
Precise identification and an understanding of the physicochemical properties of a compound are foundational for its application in any research endeavor. While extensive experimental data for 3-(Furan-2-yl)aniline is not broadly published, this section consolidates available information for its hydrochloride salt and provides context based on related structures.
The compound is most commonly handled and stored as its hydrochloride salt to improve stability and ease of handling.[1]
Table 1: Compound Identification and Key Properties
| Property | Value | Source |
| Chemical Name | 3-(Furan-2-yl)aniline | - |
| Synonyms | 2-(3-Aminophenyl)furan | [4] |
| CAS Number | 102269-42-1 (Free Base) | [5] |
| CAS Number | 1172481-22-9 (Hydrochloride Salt) | [1][4] |
| Molecular Formula | C₁₀H₉NO | [4] |
| Molecular Weight | 159.19 g/mol (Free Base) | [6] |
| Molecular Weight | 195.65 g/mol (Hydrochloride Salt) | [4] |
| Melting Point | 145-147 °C (Hydrochloride Salt) | [4] |
| Appearance | Data not available for free base; likely an oil or low-melting solid. | - |
Analytical Characterization: Spectroscopic Profile
Structural confirmation and purity assessment are critical. The following sections describe the expected spectroscopic signatures for 3-(Furan-2-yl)aniline, drawing comparisons with its 4-isomer where direct data is limited.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. The expected chemical shifts in ¹H and ¹³C NMR are outlined below. Protonation of the aniline nitrogen to form the hydrochloride salt would induce significant downfield shifts for the aniline protons and adjacent carbons due to the electron-withdrawing effect of the -NH₃⁺ group.[6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Rationale / Notes |
| ¹H NMR | Aniline -NH₂ | ~5.0-5.5 | Broad singlet, exchangeable with D₂O.[7] |
| Furan-H (Position 5) | ~7.6 | Doublet. Position is distant from the amino group.[6] | |
| Aniline-H (Positions 2, 4, 6) | ~6.5-7.2 | Multiplets. Complex splitting pattern. | |
| Furan-H (Position 3) | ~6.7 | Doublet. | |
| Furan-H (Position 4) | ~6.4 | Doublet of doublets.[6] | |
| ¹³C NMR | Aniline-C (ipso to -NH₂) | ~147 | Deshielded due to nitrogen, but shielded relative to the furan-linked carbon. |
| Furan-C (ipso to Aniline) | ~155 | Deshielded due to oxygen and aromatic system. | |
| Aromatic & Furan Carbons | ~105-130 | A series of signals corresponding to the remaining carbons. |
These are predicted values based on analogous structures. For definitive assignment, 2D NMR experiments (COSY, HSQC, HMBC) are recommended.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups. The primary amine and the furan ring will exhibit characteristic absorption bands.
Table 3: Key FT-IR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Two sharp bands characteristic of a primary amine. |
| Amine (N-H) | Bend (Scissoring) | ~1620 | A strong band in the double-bond region.[6] |
| Aromatic C=C | Stretch | ~1600, ~1500 | Multiple sharp bands typical for aromatic systems.[6] |
| Furan Ring | Ring Vibrations | ~1580, ~1480, ~1010 | Characteristic furan ring stretches and bends.[6] |
| C-N | Stretch | ~1340-1250 | Aromatic amine C-N stretching.[6] |
Upon formation of the hydrochloride salt, the sharp N-H stretching bands would be replaced by a very broad absorption for the N⁺-H stretching of the ammonium ion, typically from 2200-3000 cm⁻¹.[8]
Mass Spectrometry (MS)
Under typical Electron Ionization (EI) conditions, the molecule is expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): m/z = 159
-
Key Fragments: Fragmentation of the furan and aniline rings would lead to fragments at m/z = 130, 104, and 77.[6] When analyzing the hydrochloride salt, the spectrum will likely be that of the free base, as the salt dissociates during ionization.[6]
Synthesis and Manufacturing Pathway
The construction of the bi-aryl C-C bond between the furan and aniline rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely adopted method for this transformation due to its high functional group tolerance and generally high yields.[1]
Suzuki-Miyaura Cross-Coupling: A Protocol
This protocol describes the palladium-catalyzed coupling of 3-bromoaniline with 2-furylboronic acid. The choice of a palladium catalyst, ligand, and base is crucial for optimizing reaction efficiency and minimizing side products.
Diagram 1: Suzuki-Miyaura Synthesis Workflow
Caption: Workflow for the synthesis of 3-(Furan-2-yl)aniline.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromoaniline (1.0 eq), 2-furylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment, which is critical for preventing catalyst degradation.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio). To this suspension, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromoaniline) is consumed.
-
Aqueous Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-(Furan-2-yl)aniline.
Chemical Reactivity and Derivatization Potential
3-(Furan-2-yl)aniline is a bifunctional molecule, offering two distinct sites for chemical modification. Understanding the reactivity of both the aniline and furan rings is key to its utility as a synthetic intermediate.
Diagram 2: Key Reactive Sites
Caption: Reactivity map of 3-(Furan-2-yl)aniline.
-
Aniline Moiety: The primary amine is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation. It can also be converted to a diazonium salt, a versatile intermediate for introducing a wide range of functional groups (Sandmeyer reaction). The aniline ring itself is activated towards electrophilic aromatic substitution at the positions ortho and para to the amine.
-
Furan Moiety: The furan ring is π-excessive and reactive towards electrophilic substitution, which preferentially occurs at the C5 position (alpha to the oxygen and remote from the aniline substituent).[9] It is, however, sensitive to strong acids, which can lead to ring-opening and polymerization.[10] Reactions like the Vilsmeier-Haack (formylation) or Friedel-Crafts acylation can be performed under controlled conditions.
Applications in Research and Drug Development
The furan-aniline scaffold is a privileged structure in medicinal chemistry. Derivatives have demonstrated a broad spectrum of biological activities, making 3-(Furan-2-yl)aniline a valuable starting point for drug discovery programs.
-
Anticancer Agents: Many heterocyclic compounds containing furan and aniline motifs are explored for their anticancer properties. For example, certain 3-furan-2-yl-acrylonitrile derivatives have been synthesized and screened for anticancer activity, showing moderate action against breast cancer cell lines.[11]
-
Antimicrobial Properties: The furan nucleus is integral to the activity of drugs like nitrofurantoin.[2][3] The electron-deficient nature of a nitrofuran ring, for instance, allows for reductive activation within bacterial cells, generating reactive intermediates that damage bacterial DNA and ribosomes.[2] This highlights the potential to develop novel antimicrobial agents from furan-aniline precursors.
-
Anti-inflammatory and Analgesic Activity: Furan-containing derivatives are known to exhibit anti-inflammatory and analgesic properties, presenting another avenue for therapeutic development.[1]
-
Materials Science: In addition to pharmaceuticals, furan derivatives are used in the synthesis of advanced polymers and materials, valued for properties like high thermal stability and chemical resistance.[1]
Safety, Handling, and Storage
As with any chemical compound, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for 3-(Furan-2-yl)aniline is not detailed in the search results, general precautions for anilines should be strictly observed.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood.[12][13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of vapors and contact with skin and eyes.[14][15]
-
Hazards: Anilines as a class are toxic if swallowed, in contact with skin, or if inhaled.[15] They are suspected of causing genetic defects and cancer and can cause damage to organs through prolonged or repeated exposure.[13][15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12] Keep away from heat, sparks, open flames, and strong oxidizing agents.[13][14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically as hazardous waste.[12]
Conclusion
3-(Furan-2-yl)aniline stands out as a heterocyclic building block with considerable untapped potential. Its dual reactivity, combining the nucleophilicity and directing effects of the aniline group with the unique electronic properties of the furan ring, offers synthetic chemists a versatile platform for molecular design. The established utility of the furan-aniline scaffold in medicinal chemistry provides a strong rationale for its inclusion in discovery programs targeting a range of therapeutic areas. This guide has consolidated the core technical information required to effectively utilize this compound, from its synthesis and characterization to its potential applications and safe handling, empowering researchers to explore its full synthetic capabilities.
References
- BLD Pharm. 102269-42-1 | 3-(Furan-2-yl)aniline.
- MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Sigma-Aldrich.
- CymitQuimica.
- Fisher Scientific.
- Synthesis of New 3-(Furan-2-yl)
- Benchchem. 3-(Furan-2-yl)aniline Hydrochloride | 1172481-22-9.
- PubChem. 3-(5-Methylfuran-2-yl)aniline.
- Benchchem. Application Notes and Protocols: Furan-Aniline Compounds as Versatile Intermediates for Active Pharmaceutical Ingredients.
- Flinn Scientific.
- LookChem. Cas 1172481-22-9, 3-Fur-2-ylaniline hydrochloride.
- ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)
- Benchchem. Spectroscopic comparison between 4-(Furan-2-yl)aniline and its hydrochloride salt.
- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Chemistry Stack Exchange. What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)
- Benchchem. A Comprehensive Technical Guide to 4-(Furan-2-yl)aniline and its Hydrochloride Salt for Researchers and Drug Development Professionals.
- Scribd. Reactivity of Furan Pyrrole Thiophene An.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cas 1172481-22-9,3-Fur-2-ylaniline hydrochloride | lookchem [lookchem.com]
- 5. 102269-42-1|3-(Furan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
